Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate
Description
This compound belongs to a class of cationic polymethine dyes with a naphtho[2,1-d]thiazole core. Its structure features two naphthothiazole units bridged by conjugated propenyl and cyclohexenylidene groups, with ethyl substituents on the thiazole nitrogen atoms and a perchlorate counterion. Such extended π-conjugation systems are known for applications in photovoltaics, fluorescence probes, and antimicrobial agents due to their tunable electronic properties .
Properties
CAS No. |
65767-29-5 |
|---|---|
Molecular Formula |
C47H49ClN2O4S2 |
Molecular Weight |
805.5 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[g][1,3]benzothiazole;perchlorate |
InChI |
InChI=1S/C47H49N2S2.ClHO4/c1-7-48-40-22-20-36-16-9-11-18-38(36)44(40)50-42(48)26-34-24-32(28-46(3,4)30-34)14-13-15-33-25-35(31-47(5,6)29-33)27-43-49(8-2)41-23-21-37-17-10-12-19-39(37)45(41)51-43;2-1(3,4)5/h9-27H,7-8,28-31H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KYCPJTVPVKLRBG-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C/C4=C/C(=C/C=C/C5=C/C(=C\C6=[N+](C7=C(S6)C8=CC=CC=C8C=C7)CC)/CC(C5)(C)C)/CC(C4)(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC4=CC(=CC=CC5=CC(=CC6=[N+](C7=C(S6)C8=CC=CC=C8C=C7)CC)CC(C5)(C)C)CC(C4)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate involves multiple steps. The synthetic route typically starts with the preparation of the naphtho and thiazolium precursors. These precursors are then subjected to a series of reactions, including alkylation, cyclization, and condensation, under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Features
The compound's structure includes:
- Naphthalene core : Provides stability and contributes to its electronic properties.
- Thiazole ring : Imparts biological activity and interaction capabilities with macromolecules.
- Ethyl and cyclic substituents : Enhance solubility and reactivity.
Antimicrobial Activity
Research has indicated that derivatives of naphtho(2,1-d)thiazolium exhibit significant antimicrobial properties. These compounds have been shown to interact with various biological macromolecules, leading to potential therapeutic applications against bacterial infections.
Fluorescent Probes
Naphtho(2,1-d)thiazolium derivatives are also explored as fluorescent probes in biomedical imaging. Their ability to emit fluorescence upon excitation makes them suitable for tracking biological processes at the molecular level. For instance, studies have demonstrated their use in near-infrared fluorescent nanostructures designed for cancer imaging .
Interaction with Biomolecules
The binding affinity of naphtho(2,1-d)thiazolium compounds with proteins and nucleic acids has been a focal point of research. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are commonly employed to study these interactions. Understanding these mechanisms is crucial for developing new drugs targeting specific biomolecular pathways .
Organic Electronics
The unique electronic properties of naphtho(2,1-d)thiazolium compounds make them candidates for application in organic electronic devices. Their ability to conduct electricity while maintaining stability under various conditions is valuable for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Sensors
Due to their sensitivity to environmental changes, these compounds can be utilized in sensor technology. Their fluorescence can be modulated based on the presence of specific ions or molecules, making them effective for detecting pollutants or biological markers .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of naphtho(2,1-d)thiazolium derivatives against common pathogens. The results demonstrated a significant reduction in bacterial growth at low concentrations, supporting its potential as a therapeutic agent.
Case Study 2: Fluorescent Imaging
Another research effort focused on developing a fluorescent imaging technique using naphtho(2,1-d)thiazolium-based probes. The study highlighted the compound's ability to provide clear imaging contrasts in cancerous tissues during in vivo experiments .
Mechanism of Action
The mechanism of action of Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other naphthothiazolium derivatives but differs in substituents and conjugation length. Key analogues include:
Key Observations :
- Counterion Effects : The perchlorate counterion (ClO₄⁻) may improve solubility in polar solvents compared to iodide (I⁻) or chloride (Cl⁻) analogues .
- Substituent Impact : Ethyl groups on the thiazole nitrogen enhance steric stability, whereas nitrile substituents (e.g., 39785-43-8) alter electronic properties for applications like fluorescence .
Comparison with Analogues :
- : Synthesis of 2-[3-ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (yield: 71%) involved triethylorthoformate and acetic anhydride under reflux .
- : Microwave-assisted tandem arylation/Knoevenagel reactions achieved naphtho[2,1-d]thiazoles in high yields (e.g., 70–85%) .
- : Analogues with heptatrienyl bridges required longer reaction times (6–8 hours) and copper-catalyzed cycloadditions .
Photophysical and Electronic Properties
Extended conjugation in the target compound likely results in:
- Red-Shifted Absorption : Compared to 18359-88-1 (λmax ~550 nm), the cyclohexenylidene-propenyl bridge may shift absorption to ~600–650 nm .
- Fluorescence Quenching : The cationic nature and perchlorate counterion may reduce fluorescence quantum yield compared to neutral derivatives like 39785-43-8 .
Table 2: Spectroscopic Data
| Compound | λmax (nm) | Fluorescence λem (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Target Compound | ~620* | ~670* | 0.15* | - |
| 18359-88-1 | 550 | 590 | 0.35 | |
| 26190-44-3 | 580 | 630 | 0.22 | |
| 39785-43-8 | 480 | 520 | 0.65 |
*Predicted based on structural trends.
Biological Activity
Naphtho(2,1-d)thiazolium compounds are a class of heterocyclic compounds that have garnered attention for their diverse biological activities. The specific compound of interest, Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate , exhibits potential in various biological applications. This article reviews its synthesis, biological activity, and the underlying mechanisms of action.
Synthesis
The synthesis of naphtho(2,1-d)thiazolium derivatives typically involves multi-step organic reactions that include cyclization and functionalization processes. For instance, the compound can be synthesized via the reaction of naphthalene derivatives with thiazole-containing reagents under specific conditions to yield the desired thiazolium structure. The synthetic pathway often includes the use of catalysts and specific solvents to enhance yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of naphtho(2,1-d)thiazolium derivatives against various bacterial strains. The compound has shown significant efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA). The mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzymatic functions critical for bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| MRSA | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Antifungal Activity
In addition to antibacterial activity, naphtho(2,1-d)thiazolium compounds have demonstrated antifungal properties. They exhibit inhibitory effects against fungi such as Candida albicans and Aspergillus niger , with MIC values comparable to standard antifungal agents.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
The biological activity of naphtho(2,1-d)thiazolium compounds is attributed to their ability to interact with cellular components:
- Membrane Disruption : The lipophilic nature allows these compounds to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : They may inhibit key enzymes involved in metabolic pathways essential for microbial survival.
Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial properties of various naphtho(2,1-d)thiazolium derivatives. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity. Compounds with electron-withdrawing groups exhibited lower MIC values against Gram-positive bacteria.
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of naphtho(2,1-d)thiazolium perchlorate against clinical isolates of Candida species. The study concluded that structural variations significantly influenced antifungal potency.
Q & A
Basic: How can researchers optimize the synthesis of this naphthothiazolium derivative to minimize by-product formation?
Methodological Answer:
- Step 1: Use TLC (thin-layer chromatography) with a solvent system like hexane:ethyl acetate (8:2) to monitor reaction progress, as demonstrated in 1,3-dipolar cycloaddition reactions for structurally related heterocycles .
- Step 2: Employ copper acetate (Cu(OAc)₂) as a catalyst in tert-butanol/water (3:1) to enhance regioselectivity and reduce side reactions, a method validated for triazole-containing analogs .
- Step 3: Optimize reaction temperature (e.g., 0°C for cycloadditions involving unstable intermediates) to suppress decomposition pathways, as seen in benzyne cycloaddition protocols .
- Step 4: Avoid hazardous reagents like methylazide (noted in similar syntheses) by substituting safer azide precursors or using click chemistry alternatives .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, C=N stretching in thiazolium rings at ~1590 cm⁻¹) .
- ¹H/¹³C NMR: Analyze proton environments (e.g., ethyl groups at δ ~1.2–1.4 ppm, aromatic protons in naphtho-thiazolium cores at δ 7.2–8.4 ppm) and carbon shifts for conjugation effects .
- HRMS: Confirm molecular ion peaks (e.g., [M + H]⁺) with mass accuracy <5 ppm, as demonstrated for triazole-naphthalene hybrids .
- X-ray Diffraction (if crystalline): Resolve π-π stacking interactions in the perchlorate counterion using single-crystal analysis, a method applied to cobalt(II) complexes with similar aromatic systems .
Advanced: How can reaction mechanisms involving this compound’s cycloaddition or conjugation be elucidated?
Methodological Answer:
- Theoretical Framework: Link the reaction to frontier molecular orbital (FMO) theory to predict regioselectivity in cycloadditions, as done for 2,3-didehydronaphthalene systems .
- Kinetic Studies: Use variable-temperature NMR to track intermediates (e.g., ylidenes or propenyl derivatives) and derive activation parameters .
- Isotopic Labeling: Introduce deuterium at methyl groups (e.g., 5,5-dimethylcyclohexenylidene) to trace hydrogen migration pathways via mass spectrometry .
- Computational Modeling: Apply DFT (density functional theory) to simulate transition states, validated against experimental data from selenazine and thiazine syntheses .
Advanced: How can computational tools predict the electronic and optical properties of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to model charge distribution in the thiazolium-perchlorate system, referencing similar naphthoquinone derivatives .
- TD-DFT: Simulate UV-Vis spectra (e.g., π→π* transitions in conjugated systems) and compare with experimental data from UV-Vis spectroscopy .
- COMSOL Multiphysics: Integrate AI-driven simulations to optimize reaction conditions (e.g., solvent polarity effects on conjugation) .
Advanced: How should researchers resolve contradictions in spectral data or unexpected reactivity?
Methodological Answer:
- Hypothesis Testing: If NMR signals deviate from expected patterns (e.g., unexpected splitting), consider rotational isomers or counterion effects (perchlorate vs. PF₆⁻) observed in cobalt complexes .
- HPLC Purification: Separate isomeric by-products using reverse-phase C18 columns, as applied to naphthacene derivatives .
- Alternative Synthetic Routes: Replace hazardous reagents (e.g., methylazide) with safer click chemistry protocols, as suggested for triazole syntheses .
Advanced: How can this compound’s synthesis be integrated into broader theoretical frameworks?
Methodological Answer:
- Link to Supramolecular Chemistry: Study host-guest interactions using the compound’s planar naphthothiazolium core, referencing analogous studies on cobalt(II)-TPA complexes .
- Electron-Transfer Studies: Investigate redox activity via cyclic voltammetry (e.g., thiazolium/perchlorate redox pairs) and correlate with DFT-predicted HOMO-LUMO gaps .
- Structure-Activity Relationships (SAR): Compare bioactivity (e.g., anticancer potential) with structurally related naphtho-triazolium salts, noting substituent effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
